molecular formula C10H12N2O3 B2624617 2-[2-(Methylamino)acetamido]benzoic acid CAS No. 900641-78-3

2-[2-(Methylamino)acetamido]benzoic acid

Cat. No.: B2624617
CAS No.: 900641-78-3
M. Wt: 208.217
InChI Key: HHGHJZGOXWJEGI-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)acetamido]benzoic acid is a benzoic acid derivative supplied for laboratory research use. The compound is offered in different forms, including a free acid (CAS 900641-78-3) and a hydrochloride salt (CAS 1153234-38-8) . The free acid has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . The hydrochloride salt form has a molecular formula of C10H13ClN2O3 and a molecular weight of 244.68 g/mol . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

2-[[2-(methylamino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-6-9(13)12-8-5-3-2-4-7(8)10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGHJZGOXWJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)acetamido]benzoic acid typically involves the reaction of methylamine with 2-(acetylamino)benzoic acid. The process can be summarized as follows:

    Starting Materials: 2-(Acetylamino)benzoic acid and methylamine.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.

    Procedure: Methylamine is added dropwise to a solution of 2-(acetylamino)benzoic acid under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and washing with cold water. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(Methylamino)acetamido]benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 2-[2-(methylamino)ethylamino]benzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Preliminary studies suggest that 2-[2-(Methylamino)acetamido]benzoic acid may exhibit anti-inflammatory effects. This is particularly relevant in the context of developing new treatments for inflammatory diseases. The compound's structural characteristics enable it to interact with various biological systems, potentially modulating inflammatory pathways.

Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines, such as human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . This indicates its potential utility in cancer therapeutics.

Neuroprotective Effects
Research indicates that 2-[2-(Methylamino)acetamido]benzoic acid may reduce oxidative stress in neuronal cultures exposed to neurotoxic agents, suggesting its application in neurodegenerative diseases like Alzheimer's disease .

Future Research Directions

Despite the promising applications of 2-[2-(Methylamino)acetamido]benzoic acid, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Comprehensive studies exploring its interaction profiles with various proteins and enzymes will be crucial for advancing its applications in pharmacology.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
2-[2-(Methylamino)acetamido]benzoic acid -NHCH₂CO-NHCH₃ at 2-position ~236.2* Potential enzyme inhibition; research use
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -OCH₂CO₂Et at 2-position 237.21 Planar crystal structure; O–H⋯O and C–H⋯O hydrogen bonds
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid -NHCOC₆H₅ and -OCH₃ at acetamide chain Not reported Synthesis challenges due to cyclization
4-Chloro-2-(2-(2-fluorophenyl)acetamido)benzoic acid -Cl at 4-position; fluorophenylacetamido Not reported Antibacterial/antiviral potential
2-(Acetamido)-4-((2-hydroxyethyl)sulfonyl)benzoic acid -SO₂CH₂CH₂OH at 4-position ~317.3* Sulfonyl group enhances solubility

*Estimated based on molecular formula.

Key Observations :

Substituent Effects on Crystallinity: The ethoxy-oxoacetamido derivative (2-(2-Ethoxy-2-oxoacetamido)benzoic acid) exhibits a triclinic crystal system (space group P1) with a planar geometry stabilized by hydrogen bonds, suggesting higher thermal stability compared to the methylamino variant.

Synthetic Challenges: Compounds like 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid face intramolecular cyclization during synthesis, a problem mitigated in simpler derivatives like 2-[2-(methylamino)acetamido]benzoic acid due to reduced steric hindrance.

Biological Activity: Derivatives with sulfonyl or halogenated substituents (e.g., 4-chloro-2-(2-(2-fluorophenyl)acetamido)benzoic acid) show enhanced bioactivity, likely due to improved target binding or metabolic stability. The methylamino group’s role in modulating pharmacokinetics (e.g., absorption, distribution) remains underexplored but is hypothesized to influence renal clearance.

Table 2: Functional Group Contributions

Functional Group Impact on Properties Example Compound
Methylamino (-NHCH₃) Increases basicity and solubility; potential for hydrogen bonding with biological targets Target compound
Ethoxy-oxoacetamido Enhances hydrophobicity and crystallinity; stabilizes solid-state packing 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
Sulfonyl (-SO₂-) Improves aqueous solubility and metabolic stability; common in protease inhibitors 2-(Acetamido)-4-((2-hydroxyethyl)sulfonyl)benzoic acid
Halogens (Cl, F) Electron-withdrawing effects enhance binding affinity; reduce oxidative metabolism 4-Chloro-2-(2-(2-fluorophenyl)acetamido)benzoic acid

Biological Activity

2-[2-(Methylamino)acetamido]benzoic acid, also known as a derivative of benzoic acid, has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes both amine and acetamido functional groups. Its molecular formula is C10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}.

The compound exists primarily in its hydrochloride form, which enhances its solubility and stability in biological systems. The structural features contribute to its reactivity and interaction with various biological targets.

Anti-Inflammatory Properties

Preliminary studies have indicated that 2-[2-(Methylamino)acetamido]benzoic acid exhibits anti-inflammatory properties . This suggests potential therapeutic applications in treating inflammatory diseases. The exact mechanisms of action are still under investigation, but the compound may modulate inflammatory pathways, possibly through interactions with specific receptors or enzymes involved in inflammation.

Interaction with Biological Systems

Research has shown that this compound may interact with various proteins and enzymes, influencing metabolic pathways and receptor activities. These interactions are critical for understanding its biological efficacy and therapeutic potential. Further studies are needed to map these interactions comprehensively.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-[2-(Methylamino)acetamido]benzoic acid, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaNotable Features
2-Acetamidobenzoic AcidC8H9N3O2\text{C}_{8}\text{H}_{9}\text{N}_{3}\text{O}_{2}Lacks methylamino group; simpler structure
4-Aminobenzoic AcidC7H8N2O2\text{C}_{7}\text{H}_{8}\text{N}_{2}\text{O}_{2}Contains amino group; used in dye synthesis
N-Methyl-2-aminoacetic AcidC4H9N3O2\text{C}_{4}\text{H}_{9}\text{N}_{3}\text{O}_{2}Different functional groups; simpler structure

The distinct combination of functional groups in 2-[2-(Methylamino)acetamido]benzoic acid may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Anti-Inflammatory Mechanisms : In vitro studies have demonstrated that 2-[2-(Methylamino)acetamido]benzoic acid can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential pathway for its anti-inflammatory effects.
  • Enzyme Interaction Studies : Recent research has indicated that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses. Specific enzyme targets are still being identified.
  • Pharmacological Applications : Given its promising biological activity, there is ongoing research into the pharmacological applications of this compound, particularly in the fields of anti-inflammatory drugs and other therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-[2-(Methylamino)acetamido]benzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 2-aminobenzoic acid derivatives with methylaminoacetyl groups. For example, acid-catalyzed rearrangement of nitroaryloxirane precursors can yield 2-(2-oxoacetamido)benzoic acid derivatives, which are then functionalized . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical. For instance, using acetic acid (AcOH) for recrystallization improves purity and yield .

Table 1: Example Reaction Yields from Related Syntheses

PrecursorMethodYield (%)Purification MethodReference
3-(2-Nitroaryl)oxiran-2-ylAcid-catalyzed rearrangement70–85Recrystallization (AcOH)
2-Bromoacetamido benzoic acidNucleophilic substitution60–75Column chromatography

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate structural integrity?

Methodological Answer:

  • FTIR Spectroscopy : Key peaks include:
    • 3275 cm⁻¹ : O-H (phenol) and N-H (amide/hydrazine) stretching .
    • 1739 cm⁻¹ : C=O (amide) .
    • 1654 cm⁻¹ : C=O (carboxylic acid) .
  • NMR : Look for amide proton signals (δ 8.0–10.0 ppm) and methylamino group signals (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Confirms molecular packing and hydrogen-bonding networks (e.g., triclinic P1 symmetry in related benzoic acid derivatives) .

Q. How is the purity of this compound assessed post-synthesis, and what analytical techniques are most effective?

Methodological Answer:

  • HPLC : Quantifies purity using reverse-phase columns and UV detection (λ = 254 nm).
  • Melting Point Analysis : Compare observed values with literature data (e.g., 177°C for 2-(methylamino)benzoic acid derivatives) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₁H₁₁NO₅ for a related triclinic crystal structure) .

Advanced Research Questions

Q. How does the crystal structure of related benzoic acid derivatives inform the conformational analysis of this compound?

Methodological Answer: Crystallographic data (e.g., triclinic P1 symmetry with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) reveal intermolecular hydrogen bonding between carboxylic acid and amide groups, stabilizing the planar conformation . Computational modeling (DFT) can predict similar packing behavior for 2-[2-(methylamino)acetamido]benzoic acid.

Table 2: Key Crystallographic Parameters from

ParameterValue
Space GroupP1
Z2
Density1.417 Mg/m³
Volume556.1 ų

Q. What methodologies are employed to evaluate the biological activity of this compound in TRPM4 inhibition studies?

Methodological Answer:

  • Patch-Clamp Electrophysiology : Measures TRPM4 current inhibition (IC₅₀ = 1.5 μM for the derivative 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid) .
  • Molecular Docking : Predicts binding to TRPM4’s intracellular domain using AutoDock Vina.
  • In Vivo Models : Prostate cancer xenografts assess therapeutic efficacy .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Combine FTIR, NMR, and mass spectrometry to resolve ambiguities (e.g., distinguishing C=O stretches in amides vs. carboxylic acids) .
  • Dynamic Light Scattering (DLS) : Detects aggregation states that may distort spectral readings.
  • Theoretical Calculations : Use Gaussian09 to simulate IR/NMR spectra and compare with experimental data .

Q. What computational methods are used to predict the metabolic pathways or interaction profiles of this compound?

Methodological Answer:

  • PISTACHIO and BKMS_METABOLIC Databases : Predict phase I/II metabolism (e.g., methylamino group oxidation or glucuronidation) .
  • Molecular Dynamics (MD) Simulations : Analyze interactions with cytochrome P450 enzymes (CYP3A4) using GROMACS .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

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